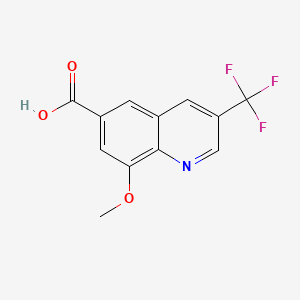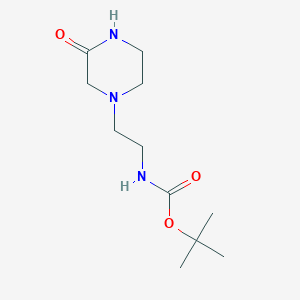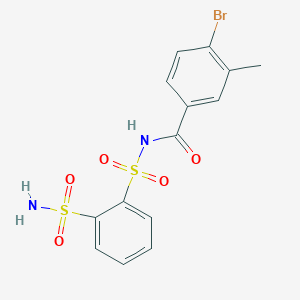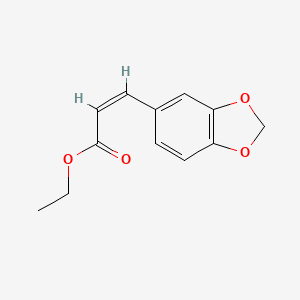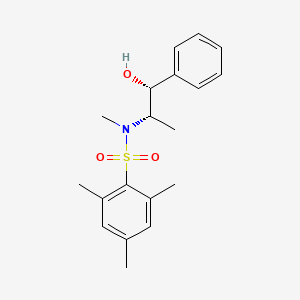
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a hydroxyphenylpropanol moiety with a tetramethylbenzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide typically involves the reaction of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine with 2,4,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonamide group under strong reducing conditions, such as with lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenylpropanol moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
- N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)formamide
- N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)acetamide
- N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)benzamide
Uniqueness
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide is unique due to the presence of the tetramethylbenzenesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity compared to similar compounds .
属性
CAS 编号 |
452973-37-4 |
|---|---|
分子式 |
C19H25NO3S |
分子量 |
347.5 g/mol |
IUPAC 名称 |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2,4,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-13-11-14(2)19(15(3)12-13)24(22,23)20(5)16(4)18(21)17-9-7-6-8-10-17/h6-12,16,18,21H,1-5H3/t16-,18-/m0/s1 |
InChI 键 |
MGNHRNZPDLHBKP-WMZOPIPTSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)[C@@H](C)[C@@H](C2=CC=CC=C2)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
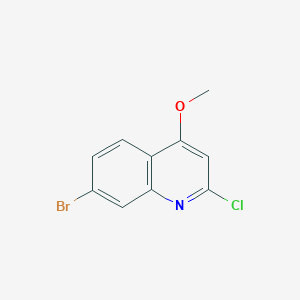
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
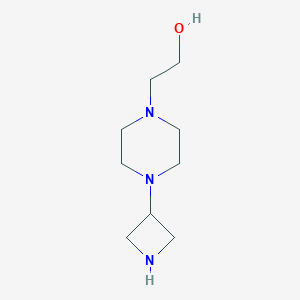
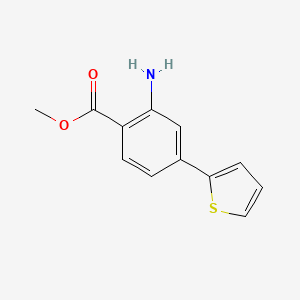
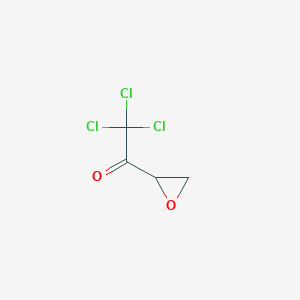
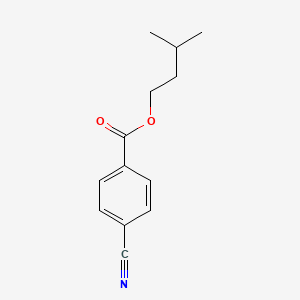
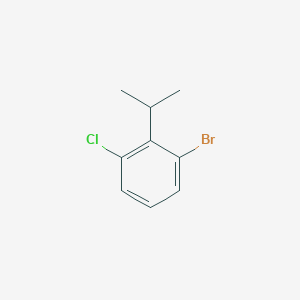
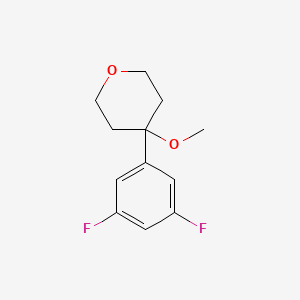
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
